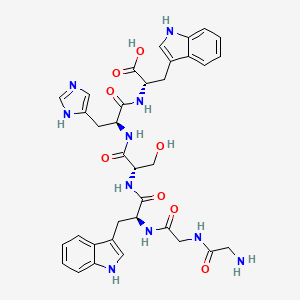

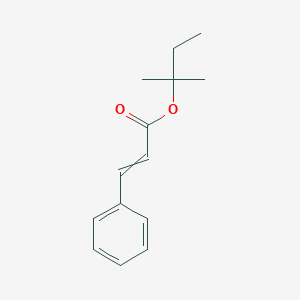

5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

概要

説明

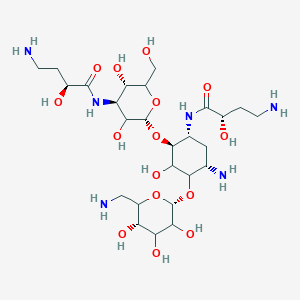

“5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of equimolar equivalents of certain precursors in a suitable solvent under specific conditions . For instance, the synthesis of a compound named “N′-[(4-hydroxy-3-methoxyphenyl)methylidene]2-aminobenzohydrazide (H-AHMB)” was performed by condensing O-vanillin with 2-aminobenzohydrazide .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) . These techniques provide detailed information about the atomic and molecular structure of a compound.Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps . For instance, curcumin, a compound with a similar phenolic structure, has been shown to interact with different proteins, facilitating selective modulation of multiple cellular signaling pathways associated with various chronic diseases .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various analytical methods. For instance, curcumin, a lipophilic compound, is insoluble in water, acidic, and neutral solutions, and soluble in ethanol, dimethylsulfoxide, and acetone .科学的研究の応用

Corrosion Inhibition

Pyrazole derivatives, including those with methoxyphenyl groups, have been studied for their corrosion inhibition properties. They are found to be effective inhibitors for mild steel in acidic environments, such as hydrochloric acid solutions. These compounds adsorb onto the metal surface, forming a protective layer that reduces corrosion. The efficiency of these inhibitors increases with concentration and varies with temperature. Experimental techniques, including weight loss measurement, electrochemical methods, and theoretical studies like Density Functional Theory (DFT), support these findings (Yadav et al., 2016).

Pharmaceutical Research

Pyrazole derivatives exhibit significant biological activities, including cytotoxicity against cancer cells. For instance, certain pyrazole compounds have been synthesized and tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing potential for cancer therapy (Hassan et al., 2014). Moreover, computational and pharmacological evaluations of pyrazole derivatives have explored their applications in toxicity assessment, tumor inhibition, and as potential antioxidants, analgesics, and anti-inflammatory agents (Faheem, 2018).

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those with methoxyphenyl groups, have been detailed in various studies. These compounds are synthesized through various chemical reactions and characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography. Their structures and properties, including tautomerism and crystal packing, have been analyzed, contributing to the understanding of their chemical behavior and potential applications (Cornago et al., 2009).

Antibacterial and Antifungal Activities

Pyrazole derivatives are also explored for their antibacterial and antifungal activities. For example, certain pyrazol-oxadiazole compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents. The structure-activity relationship (SAR) of these compounds provides insights into their mode of action and potential for drug development (Rai et al., 2009).

作用機序

Target of Action:

This compound primarily targets the metabotropic glutamate 5 (mGlu5) receptor. The mGlu5 receptor plays a crucial role in various physiological processes, including synaptic plasticity, learning, and mood regulation .

Mode of Action:

- 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole acts as a partial NAM of the mGlu5 receptor. By binding to an allosteric site on the receptor, it modulates its activity. Unlike full antagonists, partial NAMs retain therapeutic effects while having a broader therapeutic window . Similar to rapid-acting antidepressant drugs (RAADs) like ketamine, this compound induces a fast and sustained antidepressant-like effect. It enhances brain-derived neurotrophic factor (BDNF)-dependent mechanisms, which are crucial for mood regulation .

Biochemical Pathways:

- Activation of mGlu5 receptors leads to increased BDNF expression. BDNF promotes neuronal survival, synaptic plasticity, and mood stability. By modulating mGlu5, this compound indirectly influences BDNF levels . Altered mGlu5 signaling affects downstream pathways involved in mood regulation, such as the AKT/mTOR pathway. These changes contribute to the antidepressant-like effects observed .

Action Environment:

- Factors like stress, diet, and circadian rhythms influence mGlu5 receptor activity. Environmental changes may affect the compound’s efficacy and stability.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It’s plausible that it may interact with enzymes, proteins, and other biomolecules, influencing their function and the nature of these interactions .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is not well-defined. It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5-(3-methoxyphenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)9-4-3-5-10(8-9)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFBLJAAHBCORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50771738 | |

| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50771738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144026-75-5 | |

| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144026-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50771738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)

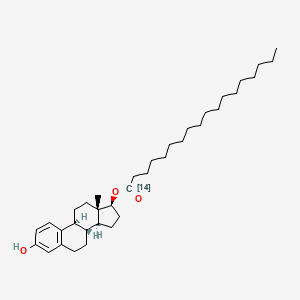

![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methanol](/img/structure/B1514444.png)

![Ethyl (6aR,10aR)-1-{[tert-butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1514445.png)

![(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid](/img/structure/B1514452.png)

![2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide](/img/structure/B1514453.png)

![Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate](/img/structure/B1514455.png)